molecular formula C9H9NO3 B15223740 (5-Methoxybenzo[d]isoxazol-3-yl)methanol

(5-Methoxybenzo[d]isoxazol-3-yl)methanol

Cat. No.: B15223740
M. Wt: 179.17 g/mol
InChI Key: SFTFLUXYAYDZAZ-UHFFFAOYSA-N
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Description

(5-Methoxybenzo[d]isoxazol-3-yl)methanol is a benzo[d]isoxazole derivative featuring a methoxy (-OCH₃) substituent at position 5 and a hydroxymethyl (-CH₂OH) group at position 2. This compound is part of a broader class of isoxazole-containing molecules, which are valued in medicinal chemistry for their diverse biological activities, including antimicrobial, anti-inflammatory, and CNS-modulating properties .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

(5-methoxy-1,2-benzoxazol-3-yl)methanol

InChI

InChI=1S/C9H9NO3/c1-12-6-2-3-9-7(4-6)8(5-11)10-13-9/h2-4,11H,5H2,1H3

InChI Key

SFTFLUXYAYDZAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)ON=C2CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxybenzo[d]isoxazol-3-yl)methanol typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by copper(I) or ruthenium(II) catalysts . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: (5-Methoxybenzo[d]isoxazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (5-Methoxybenzo[d]isoxazol-3-yl)methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Isoxazole derivatives are known for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Industry: In the industrial sector, (5-Methoxybenzo[d]isoxazol-3-yl)methanol can be used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (5-Methoxybenzo[d]isoxazol-3-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The isoxazole ring can interact with biological macromolecules, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent type, position, or the presence of fused aromatic systems. Below is a comparative table of physicochemical properties:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Purity CAS Number
(5-Methoxybenzo[d]isoxazol-3-yl)methanol 5-OCH₃ C₉H₉NO₃ 179.17 97% 66607-95-2
(6-Fluorobenzo[d]isoxazol-3-yl)methanol 6-F C₈H₆FNO₂ 167.14 N/A 1824320-96-8
(5-Methylisoxazol-3-yl)methanol 5-CH₃ (non-fused isoxazole) C₅H₇NO₂ 113.12 97% 35166-33-7
(3-Methylisoxazol-5-yl)methanol 3-CH₃ (non-fused isoxazole) C₅H₇NO₂ 113.12 97% 14716-89-3
2-(5-Methoxybenzo[d]isoxazol-3-yl)acetic acid 5-OCH₃, acetic acid side chain C₁₀H₉NO₄ 207.18 >96% 34172-98-0

Key Observations :

  • Substituent Effects : The methoxy group in the target compound increases molecular weight compared to fluorine or methyl analogs. Electron-donating groups (e.g., -OCH₃) may improve solubility in polar solvents compared to electron-withdrawing groups (e.g., -F) .
  • Fused vs.

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